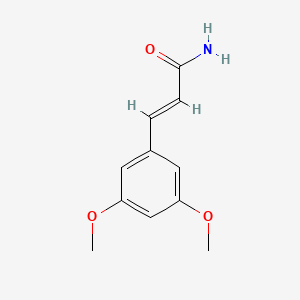

3-(3,5-Dimethoxyphenyl)prop-2-enamide

Description

Structure

3D Structure

Properties

CAS No. |

124805-94-3 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(E)-3-(3,5-dimethoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C11H13NO3/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H2,12,13)/b4-3+ |

InChI Key |

FBRYJRYXVCLPAD-ONEGZZNKSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C(=O)N)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 3,5 Dimethoxyphenyl Prop 2 Enamide and Analogous Structures

Established Synthetic Pathways for the Prop-2-enamide Core

The formation of the prop-2-enamide scaffold, characterized by a carbon-carbon double bond conjugated to an amide group, is central to the synthesis of the target molecule. Key strategies include condensation reactions and acylation methods.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of the prop-2-enamide core, involving the formation of a new carbon-carbon or carbon-nitrogen bond with the elimination of a small molecule, typically water.

One prominent method is the reaction between an aromatic aldehyde and an amine or amide derivative. The Claisen-Schmidt condensation, for instance, involves the reaction of an aldehyde with a ketone or, in a relevant variation, an amide with an α-hydrogen, to form a β-hydroxy adduct which then dehydrates to the α,β-unsaturated system. wikipedia.orgnih.gov This reaction is a type of crossed aldol (B89426) condensation. wikipedia.org Another significant pathway involves the use of oxazolone (B7731731) (or azlactone) intermediates. longdom.org In what is known as the Erlenmeyer-Plöchl azlactone synthesis, an aromatic aldehyde condenses with an N-acylglycine (like hippuric acid) in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). longdom.orgnih.gov The resulting oxazolone can then be ring-opened by an amine to yield the desired prop-2-enamide structure. nih.gov This approach is valuable for creating diverse amide derivatives.

Direct condensation between amides and aldehydes or ketones can also be achieved. For example, a titanium tetrachloride (TiCl₄)-mediated condensation of secondary amides with aldehydes has been shown to produce polysubstituted enamides. researchgate.net Similarly, enamines, which are precursors to enamides, are formed through the reaction of aldehydes or ketones with secondary amines. researchgate.net

Acylation Strategies for Amide Linkage Formation

Acylation strategies are fundamental to forming the crucial amide bond of the prop-2-enamide structure. These methods can be applied either after the carbon-carbon double bond is formed or as part of a convergent strategy.

A common route involves the conversion of a carboxylic acid to a more reactive acylating agent, such as an acyl chloride. The acyl chloride can then readily react with an amine to form the amide bond. misuratau.edu.ly Alternatively, direct amidation of carboxylic acids with amines is possible, though it often requires high temperatures (above 160°C) to drive the reaction. lscollege.ac.in To circumvent these harsh conditions, various catalysts have been developed. Lewis acids, including boric acid and derivatives of titanium and hafnium, can activate the carboxylic acid, allowing the reaction to proceed at lower temperatures. lscollege.ac.in

Another effective method is the phosphine-mediated reductive acylation of ketoximes. In this approach, a ketone is first converted to its corresponding oxime, which then undergoes acylation and reduction in the presence of a phosphine (B1218219), like triethylphosphine, to yield the enamide. jetir.org This method has proven to be scalable and provides good yields. jetir.org

Incorporation of the 3,5-Dimethoxyphenyl Moiety

The synthesis of the specific target compound, 3-(3,5-Dimethoxyphenyl)prop-2-enamide, fundamentally relies on introducing the 3,5-dimethoxyphenyl group. This is typically achieved by starting with a precursor that already contains this aromatic substitution pattern. The most common and direct starting material for this purpose is 3,5-dimethoxybenzaldehyde (B42067) .

This aldehyde serves as the electrophilic partner in several key carbon-carbon bond-forming reactions:

Wittig Reaction : 3,5-dimethoxybenzaldehyde can be reacted with a phosphorus ylide, such as one derived from an N,N-disubstituted-2-haloacetamide, to form the prop-2-enamide structure directly. The Wittig reaction is highly valued for its reliability in forming carbon-carbon double bonds at a specific location. wvu.edunih.govwikipedia.org

Perkin Reaction : In this method, 3,5-dimethoxybenzaldehyde is condensed with an acid anhydride (e.g., acetic anhydride) and the corresponding carboxylate salt. longdom.orgjetir.orgunacademy.comslideshare.netugent.be This reaction typically yields 3-(3,5-dimethoxyphenyl)prop-2-enoic acid (a cinnamic acid derivative). This acid must then be converted into an amide in a subsequent step, for instance, by activating it as an acyl chloride followed by reaction with ammonia (B1221849) or a primary/secondary amine.

Heck Reaction : An alternative strategy begins with a 3,5-dimethoxyphenyl halide (e.g., 1-bromo-3,5-dimethoxybenzene). This aryl halide can be coupled with acrylamide (B121943) using a palladium catalyst in what is known as the Mizoroki-Heck reaction. researchgate.netlscollege.ac.inmdma.ch This method directly forms the carbon-carbon bond between the aromatic ring and the alkene portion of the acrylamide.

Erlenmeyer-Plöchl/Oxazolone Route : As mentioned previously, 3,5-dimethoxybenzaldehyde can be condensed with N-acylglycine to form a 4-(3,5-dimethoxybenzylidene)oxazol-5(4H)-one intermediate. Subsequent aminolysis of this oxazolone ring with a desired amine yields the target this compound derivative. nih.gov

Control of Stereochemistry (E/Z Isomerism) in Prop-2-enamide Synthesis

The prop-2-enamide structure contains a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. Controlling this stereochemistry is a critical aspect of the synthesis.

Several synthetic methods offer excellent stereocontrol, predominantly favoring the formation of the thermodynamically more stable E-isomer.

The Wittig reaction is a powerful tool for stereochemical control. The use of stabilized ylides (e.g., those containing an adjacent carbonyl group) in a Wittig reaction with an aldehyde like 3,5-dimethoxybenzaldehyde generally leads to the selective formation of the E-alkene. nih.gov

A titanium-mediated condensation of amides with aldehydes has also been reported to afford polysubstituted (E)-enamides selectively. researchgate.net

An approach starting from lactams or amides via an imide intermediate , followed by olefination, has been shown to produce the E-double bond isomer exclusively in many cases. nih.gov For acyclic systems using this method, the E-enamide is the major product, although minor amounts of the Z-isomer can sometimes be formed. nih.gov

In contrast, some methods can be tuned to favor one isomer over another. A gold(I)-catalyzed tandem reaction of primary amides with propargyl aldehydes allows for the stereochemistry of the resulting enamide to be controlled by adjusting the reaction solvent and through the addition of a catalytic quantity of acid. Similarly, different elimination procedures following the formation of a hemiaminal intermediate can lead to mixtures of cis/trans isomers with varying ratios. longdom.org

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. This includes the choice of catalyst, base, solvent, temperature, and stoichiometry.

For methods involving the direct N-dehydrogenation of amides , the choice of base and solvent is critical. In one study, an extensive optimization revealed that the combination of lithium hexamethyldisilazide (LiHMDS) as the base and diethyl ether as the solvent provided the highest yield, significantly outperforming other bases like NaHMDS or KHMDS and other solvents like THF. slideshare.net The order of addition of reagents was also found to be crucial.

Table 1: Optimization of Conditions for Enamide Synthesis via N-Dehydrogenation

| Entry | Deviation from Standard Conditions | Yield (%) |

| 1 | None (LiHMDS, Tf₂O, Et₂O) | 94 |

| 2 | NaHMDS used as base | 15 |

| 3 | KHMDS used as base | Traces |

| 4 | THF used as solvent | 84 |

| 5 | Tf₂O added before LiHMDS | 52 |

| Data derived from a study on N-dehydrogenation of amides. wikipedia.org |

In the phosphine-mediated reductive acylation of oximes , the choice of phosphine and solvent was systematically evaluated. Triethylphosphine (Et₃P) was identified as the most effective promoter, while sterically hindered phosphines were ineffective. jetir.org Solvents such as toluene, o-xylene, and chlorobenzene (B131634) gave the best results. jetir.org

For palladium-catalyzed Heck reactions , optimization involves screening the catalyst loading, base, and temperature. Studies have shown that using an inexpensive and mild base like potassium carbonate (K₂CO₃) can be effective. researchgate.netmdma.ch Reducing the catalyst loading while maintaining a high yield is a key goal for both economic and environmental reasons. lscollege.ac.in Increasing the equivalent amount of the acrylamide coupling partner has also been shown to enhance the reaction yield. lscollege.ac.in

Chemical Reactivity and Derivatization Strategies of 3 3,5 Dimethoxyphenyl Prop 2 Enamide

Reactivity of the Amide Functional Group

The amide functional group (-CONH₂) in 3-(3,5-dimethoxyphenyl)prop-2-enamide is a key site for chemical reactions. Amides are generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond. spectroscopyonline.comyoutube.com This stability makes them less reactive than other carboxylic acid derivatives, but they still participate in a range of transformations. spectroscopyonline.com

One of the fundamental reactions of the primary amide in this compound is hydrolysis, which can be carried out under acidic or basic conditions to yield 3-(3,5-dimethoxyphenyl)prop-2-enoic acid and ammonia (B1221849). This reaction typically requires heat. youtube.com

The amide group can also undergo reduction. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a methylene (B1212753) group, yielding the corresponding amine. youtube.com Another important reaction is dehydration. Primary amides can be dehydrated using reagents like thionyl chloride (SOCl₂) to form nitriles. youtube.com

Furthermore, the amide nitrogen can act as a nucleophile, although its nucleophilicity is diminished by the adjacent electron-withdrawing carbonyl group. However, under specific conditions, it can be alkylated or acylated. spectroscopyonline.com The development of methods for the reductive functionalization of amides has also opened up new avenues for their use as synthetic intermediates. nih.govnih.gov

Reactions Involving the α,β-Unsaturated Carbonyl System (e.g., Michael Acceptors)

The α,β-unsaturated carbonyl system in this compound is a classic example of a Michael acceptor. wikipedia.orgwikipedia.org The conjugation of the carbon-carbon double bond with the carbonyl group creates electrophilic centers at both the carbonyl carbon and the β-carbon. libretexts.org This allows for two main types of nucleophilic attack: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon. libretexts.orgyoutube.com

The type of addition that predominates depends on the nature of the nucleophile. libretexts.org "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition. In contrast, "soft" nucleophiles, which are typically resonance-stabilized, favor the 1,4-addition pathway. youtube.com Examples of Michael donors that readily undergo 1,4-addition include enolates derived from β-dicarbonyl compounds (like malonic esters and β-keto esters), organocuprates (Gilman reagents), amines, and thiols. wikipedia.orglibretexts.orgorganic-chemistry.org

The mechanism of the Michael addition involves the attack of the nucleophile on the β-carbon, which generates an enolate intermediate. masterorganicchemistry.com This enolate is then protonated to give the final 1,4-adduct. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for carbon-carbon bond formation and is widely used in organic synthesis. wikipedia.org

Besides Michael additions, the double bond of the α,β-unsaturated system can also participate in other reactions, such as hydrogenation, which can selectively reduce the double bond or both the double bond and the carbonyl group. wikipedia.org It can also act as a dienophile in Diels-Alder reactions. wikipedia.org

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The 3,5-dimethoxyphenyl ring in the molecule is activated towards electrophilic aromatic substitution (EAS) due to the presence of two methoxy (B1213986) groups (-OCH₃). Methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the benzene (B151609) ring and making it more nucleophilic. lkouniv.ac.in

These methoxy groups are ortho, para-directing substituents. masterorganicchemistry.com In the case of the 3,5-disubstituted pattern, the positions ortho to both methoxy groups (positions 2 and 6) and the position para to one and ortho to the other (position 4) are activated. Therefore, electrophilic substitution is expected to occur primarily at these positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br₂ with a Lewis acid catalyst like FeBr₃) would likely occur at the 2, 4, or 6 positions. mnstate.edu

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the ring. youtube.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the introduction of a sulfonic acid group (-SO₃H). youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃), would introduce an alkyl or acyl group, respectively. lkouniv.ac.in However, Friedel-Crafts reactions can sometimes be complicated by the presence of the deactivating cinnamoyl group.

The specific regioselectivity of these reactions can be influenced by steric hindrance and the reaction conditions.

Functionalization and Diversification at the Amide Nitrogen

The primary amide group of this compound offers significant opportunities for structural diversification by introducing substituents at the nitrogen atom. While the nitrogen lone pair is involved in resonance with the carbonyl group, it can still react under appropriate conditions. spectroscopyonline.com

One common strategy is the synthesis of secondary and tertiary amides through the reaction of the corresponding carboxylic acid (3-(3,5-dimethoxyphenyl)prop-2-enoic acid) or its activated derivatives (like the acid chloride) with primary or secondary amines. youtube.com This allows for the introduction of a wide variety of alkyl, aryl, or heterocyclic groups at the nitrogen position.

Direct N-alkylation or N-arylation of the primary amide can be more challenging but is achievable. More advanced methods for amide functionalization have also been developed. For instance, reductive functionalization can transform the amide into other functional groups like N-sulfonylformamidines. nih.govnih.gov This involves the in-situ formation of an enamine from the amide, which then reacts with an electrophile. nih.gov

The ability to modify the amide nitrogen is crucial for creating libraries of compounds with diverse properties, as the nature of the N-substituent can significantly influence the molecule's biological activity and physicochemical characteristics.

Synthesis of Substituted Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound can be systematically approached by modifying the different components of the molecule.

Modifications to the 3,5-dimethoxyphenyl ring are typically achieved through electrophilic aromatic substitution reactions as described in section 3.3. For example, nitration followed by reduction can introduce an amino group, which can then be further functionalized. lkouniv.ac.in Halogenation can introduce bromine or chlorine atoms, which can serve as handles for further cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

It is also possible to synthesize analogs with different substitution patterns on the phenyl ring by starting with differently substituted benzaldehydes in the initial synthesis of the cinnamoyl scaffold. For instance, starting with 3,4,5-trimethoxybenzaldehyde (B134019) would lead to the corresponding 3,4,5-trimethoxycinnamoyl derivatives. nih.gov

Creating variations in the N-substituent is a common and effective strategy for generating a diverse library of analogs. This is most often accomplished by first preparing 3-(3,5-dimethoxyphenyl)prop-2-enoic acid and then coupling it with a wide array of primary and secondary amines using standard peptide coupling reagents. nih.gov

The range of amines that can be used is vast, including simple alkylamines, anilines, and various heterocyclic amines. This allows for the systematic exploration of how different substituents at the amide nitrogen affect the properties of the molecule. For example, derivatives have been synthesized by reacting the corresponding cinnamoyl chloride with substituted anilines to produce N-aryl amides.

The synthesis of bis-amide derivatives has also been reported, where two cinnamoyl moieties are linked through a diamine. researchgate.net Furthermore, the amide nitrogen can be incorporated into a heterocyclic ring system.

The table below showcases some examples of synthesized derivatives with modifications on the N-substituent.

| Derivative Name | Modification | Reference |

| (2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide | N-substitution with 2,5-dimethoxyphenyl group and phenyl ring modification | nih.gov |

| (E)-3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)prop-2-enamide | N-substitution with 2,5-dimethoxyphenyl group and phenyl ring modification | chemicalbook.com |

| N-sulfonylformamidines | Reductive functionalization of the amide | nih.govnih.gov |

Introduction of Additional Functional Groups (e.g., cyano, halo, nitro)

The strategic introduction of additional functional groups onto the aromatic scaffold of this compound is a critical method for tuning its molecular properties. The incorporation of cyano (–CN), halo (–F, –Cl, –Br, –I), and nitro (–NO₂) moieties can significantly alter the electronic, steric, and pharmacokinetic profile of the parent compound. Direct electrophilic aromatic substitution on this compound is often synthetically challenging due to the influence of the α,β-unsaturated amide side chain on the reactivity of the phenyl ring.

A more robust and commonly utilized synthetic route involves a two-step sequence. This strategy focuses on the initial functionalization of a more reactive precursor, 3,5-dimethoxybenzaldehyde (B42067), followed by the construction of the prop-2-enamide side chain. The general methodology is as follows:

Synthesis of a Functionalized Benzaldehyde (B42025) : An appropriate electrophilic substitution or transition-metal-catalyzed reaction is performed on 3,5-dimethoxybenzaldehyde to introduce the desired halo, nitro, or cyano group at a specific position on the aromatic ring.

Knoevenagel Condensation : The resulting substituted benzaldehyde is then condensed with an active methylene compound, typically 2-cyanoacetamide (B1669375), to form the final functionalized this compound derivative. This condensation is a reliable method for forming the carbon-carbon double bond of the enamide system.

This approach offers superior control over the regioselectivity of the functionalization, ensuring the precise placement of the new substituent on the aromatic ring.

The synthesis of halogenated analogues of this compound is effectively achieved by first halogenating the 3,5-dimethoxybenzaldehyde precursor. The two methoxy groups are powerful activating groups and direct electrophiles to the ortho and para positions. As the para-position (C4) is occupied by the aldehyde, electrophilic attack is directed to the C2 and C6 positions. For example, the bromination of structurally similar dimethoxybenzenes proceeds readily, highlighting the activated nature of the ring.

Following the synthesis of the halo-substituted 3,5-dimethoxybenzaldehyde, the second step involves a Knoevenagel condensation with 2-cyanoacetamide. mdpi.comresearchgate.net This reaction is typically catalyzed by a mild base, such as piperidine, and provides the target halogenated prop-2-enamide in good yield under straightforward reaction conditions.

▶ Interactive Data Table: Halogenation Strategy

| Step | Reaction Type | Reactants | Key Reagents/Catalyst | Intermediate/Product |

| 1 | Electrophilic Bromination | 3,5-Dimethoxybenzaldehyde | Br₂, Acetic Acid | 2-Bromo-3,5-dimethoxybenzaldehyde |

| 2 | Knoevenagel Condensation | 2-Bromo-3,5-dimethoxybenzaldehyde, 2-Cyanoacetamide | Piperidine | 3-(2-Bromo-3,5-dimethoxyphenyl)-2-cyanoprop-2-enamide |

A similar two-step synthetic sequence is employed for the preparation of nitro-substituted derivatives. The 3,5-dimethoxybenzaldehyde ring is highly activated towards electrophilic nitration. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, can be used to introduce a nitro group onto the aromatic ring, directed to the C2 or C6 position. chemicalbook.comorganic-chemistry.org

The subsequent Knoevenagel condensation of the resulting nitro-3,5-dimethoxybenzaldehyde with 2-cyanoacetamide proceeds efficiently. The robustness of this reaction is well-documented, even for benzaldehydes bearing electron-withdrawing groups like the nitro substituent. For instance, the condensation of 6-nitroveratraldehyde (B1662942) with 2-cyanoacetamide gives the corresponding acrylamide (B121943) product in excellent yield, demonstrating the reliability of this method for synthesizing nitrated derivatives. wikipedia.org

▶ Interactive Data Table: Nitration Strategy

| Step | Reaction Type | Reactants | Key Reagents/Catalyst | Intermediate/Product |

| 1 | Electrophilic Nitration | 3,5-Dimethoxybenzaldehyde | HNO₃, H₂SO₄ | 2-Nitro-3,5-dimethoxybenzaldehyde |

| 2 | Knoevenagel Condensation | 2-Nitro-3,5-dimethoxybenzaldehyde, 2-Cyanoacetamide | Piperidine | 2-Cyano-3-(2-nitro-3,5-dimethoxyphenyl)prop-2-enamide |

The introduction of a cyano group onto the aromatic ring requires a different approach, as direct electrophilic cyanation is not a standard method. A more practical route involves the conversion of a pre-installed functional group, typically a halogen, into a nitrile. This multi-step strategy begins with the halogenation of 3,5-dimethoxybenzaldehyde as previously described. The resulting aryl halide is then subjected to a cyanation reaction. Two prominent methods for this transformation are:

Rosenmund-von Braun Reaction : This classic method involves the reaction of an aryl halide with copper(I) cyanide (CuCN), usually at elevated temperatures in a polar aprotic solvent. synarchive.comthieme-connect.deresearchgate.net Recent advancements have led to milder conditions, for example, by using L-proline as an additive, which can promote the reaction at lower temperatures. nih.gov

Palladium-Catalyzed Cyanation : This modern cross-coupling reaction utilizes a palladium catalyst and a suitable ligand to couple the aryl halide with a cyanide source. organic-chemistry.orgnih.gov Common cyanide reagents include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate (K₄[Fe(CN)₆]), which are less acutely toxic than simple alkali metal cyanides. These methods are often preferred due to their milder reaction conditions and broader functional group tolerance.

After the successful synthesis of the cyano-substituted 3,5-dimethoxybenzaldehyde, the final prop-2-enamide is constructed via the Knoevenagel condensation with 2-cyanoacetamide.

▶ Interactive Data Table: Cyanation Strategy

| Step | Reaction Type | Reactants | Key Reagents/Catalyst | Intermediate/Product |

| 1 | Electrophilic Bromination | 3,5-Dimethoxybenzaldehyde | Br₂, Acetic Acid | 2-Bromo-3,5-dimethoxybenzaldehyde |

| 2 | Palladium-Catalyzed Cyanation | 2-Bromo-3,5-dimethoxybenzaldehyde | Zn(CN)₂, Pd(OAc)₂, Ligand | 2-Cyano-3,5-dimethoxybenzaldehyde |

| 3 | Knoevenagel Condensation | 2-Cyano-3,5-dimethoxybenzaldehyde, 2-Cyanoacetamide | Piperidine | 2-Cyano-3-(2-cyano-3,5-dimethoxyphenyl)prop-2-enamide |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-(3,5-Dimethoxyphenyl)prop-2-enamide, specific signals corresponding to each unique proton in the molecule are expected. The protons of the two methoxy (B1213986) groups (-OCH₃) would typically appear as a sharp singlet in the upfield region of the spectrum. The aromatic protons on the 3,5-dimethoxyphenyl ring would produce signals in the aromatic region, with their splitting patterns and coupling constants providing information about their substitution pattern. The vinylic protons of the prop-2-enamide backbone would appear as doublets, and their coupling constant would be indicative of the E or Z configuration of the double bond. The protons of the amide group (-NH₂) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift. The carbons of the aromatic ring would appear in the aromatic region, with the methoxy-substituted carbons showing characteristic shifts. The vinylic carbons would also have distinct signals, and the carbons of the methoxy groups would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carbonyl (C=O) | - | ~167 |

| Vinylic CH (α to C=O) | ~6.5 (d) | ~120 |

| Vinylic CH (β to C=O) | ~7.5 (d) | ~140 |

| Aromatic CH (C2', C6') | ~6.7 (d) | ~105 |

| Aromatic CH (C4') | ~6.4 (t) | ~103 |

| Aromatic C (C1') | - | ~136 |

| Aromatic C (C3', C5') | - | ~161 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| Amide (-NH₂) | variable (br s) | - |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the primary amide. The N-H stretching vibrations of the amide group would typically appear as a pair of bands in the region of 3100-3500 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy groups would likely produce strong bands in the 1000-1300 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3100 - 3500 (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Vinylic) | 3000 - 3100 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| C=C Stretch (Alkene/Aromatic) | 1500 - 1650 |

| N-H Bend (Amide II) | 1550 - 1640 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₃NO₃), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Fragmentation Analysis: The mass spectrum also provides information about the structure of the molecule through the analysis of its fragmentation pattern. The fragmentation of this compound would likely involve the cleavage of the amide bond, the loss of the methoxy groups, and fragmentation of the propenamide chain, leading to characteristic fragment ions that can be used to confirm the proposed structure.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Computational Chemistry and Molecular Modeling of 3 3,5 Dimethoxyphenyl Prop 2 Enamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular geometry, and chemical reactivity.

Studies on related chalcone (B49325) structures, such as (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, have utilized DFT with the B3LYP hybrid functional and 6-311++G(d,p) basis set to examine structural, electronic, and energetic properties. Such calculations allow for the optimization of the molecule's geometry, predicting bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. For instance, theoretical predictions of C-C bond lengths in aromatic rings were found to be in the range of 1.398-1.407 Å, closely matching experimental values of 1.385-1.398 Å.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For a similar chalcone, the energy gap was calculated to be around 3.75 eV in various solvents. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with biological targets.

Thermodynamic properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (S) can also be computed, providing insights into the stability of the molecule under different conditions. These quantum chemical approaches are foundational for building more complex models like those used in QSAR and molecular docking.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the range of possible shapes (conformations) a molecule can adopt and how it behaves over time.

Crystal structure analysis of related chalcones, such as (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, reveals key conformational features. In this molecule, the C=C bond of the central enone group adopts a trans conformation. nih.gov The relative orientation of the two double bonds in the enone bridge is s-transoid, which is reflected in the O1-C1-C2-C3 torsion angle of -168.7°. nih.gov The dihedral angle between the two benzene (B151609) rings is a significant parameter, measured at 52.52° in this specific crystal structure. nih.gov

Conformational flexibility is a known characteristic of molecules like chalcones and is influenced by the rotation around single bonds, such as the bond connecting the phenyl groups. semanticscholar.org MD simulations can model these dynamic changes, showing how the molecule might adapt its shape to fit into a binding site of a protein. This "chameleonic" behavior, where a molecule alters its conformation based on its environment, can be particularly important for properties like cell permeability. biorxiv.org For complex molecules, conformational flexibility can lead to an environment-dependent shielding of polar functional groups, which can improve interactions with cell membranes. biorxiv.org By simulating the molecule's movement and interactions over time, MD provides a dynamic picture that complements the static information from quantum calculations and docking studies.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. ugm.ac.id This method is crucial for identifying potential drug targets and understanding the molecular basis of a ligand's biological activity. researchgate.net

Derivatives of 3-(3,5-Dimethoxyphenyl)prop-2-enamide have been investigated through molecular docking against a variety of biological targets implicated in diseases like cancer and microbial infections. The process involves preparing the 3D structures of both the ligand and the target protein (often obtained from the Protein Data Bank) and then using a scoring function to estimate the binding affinity, usually expressed in kcal/mol. nih.gov

One study on coumarin-chalcone hybrids, which share structural similarities, performed docking against quinone reductase-2, an enzyme implicated in MCF-7 breast cancer cells. The results showed that the compounds could interact effectively with the enzyme, which was consistent with their observed antiproliferative activity. nih.gov Similarly, other studies have docked chalcone-like molecules against anti-cancer targets such as caspase-3, NF-κB, and p53, revealing strong binding interactions. nih.gov For example, a docking score of -10.4 kcal/mol was reported for the interaction between a ligand and caspase-3, indicating a strong binding affinity. nih.gov

These studies not only predict binding energy but also identify specific molecular interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. researchgate.netnih.gov

Interactive Table: Molecular Docking of Chalcone-Related Compounds with Biological Targets

| Target Protein | PDB ID | Ligand Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Quinone Reductase-2 | - | Coumarin-Chalcone Hybrid | - | Not Specified | nih.gov |

| Caspase-3 | 3DEI | Carboxyphenyl Derivative | -10.4 | Gly60 | nih.gov |

| NF-κB | 1NFI | Carboxyphenyl Derivative | - | Not Specified | nih.gov |

| p53 | 3DCY | Carboxyphenyl Derivative | - | Not Specified | nih.gov |

| β-ketoacyl-acyl carrier protein synthase III | - | Thiosemicarbazone Derivative | - | Catalytic triad (B1167595) and adenine-binding site | researchgate.net |

| Human Estrogen Receptor | - | Thiosemicarbazone Derivative | - | Cys530 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

QSAR studies often involve calculating a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., functional group counts, topological indices), or 3D (e.g., molecular shape). For chalcone-related compounds, QSAR models have been developed to predict activities such as the inactivation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the activation of Toll-Like Receptor 4 (TLR4), which are molecular initiating events in certain adverse outcome pathways. nih.gov

In one such model for PPAR-γ inactivation, important descriptors included 2D atom-pairs (e.g., B10[F-F]), functional group counts (e.g., NCconj), and topological indices related to atomic electronegativity (e.g., MAXDN, SpMax7_Bh(e)). nih.gov The analysis revealed that structural features associated with atoms having strong electronegativity were significant contributors to the model's predictive power. nih.gov For TLR4 activation, key descriptors included a ring descriptor (nR10) and a 2D atom pair descriptor (F02[C-O]). nih.gov

These models, once validated, serve as powerful tools for screening large libraries of compounds to prioritize those with the highest predicted activity for synthesis and experimental testing. nih.gov

Table: Examples of Molecular Descriptors Used in QSAR Models for Chalcone-Related Activities

| Descriptor | Category | Description | Predicted Activity | Reference |

| MAXDN | Topological Index | A measure related to the maximal electrotopological negative variation. | PPAR-γ Inactivation | nih.gov |

| SpMax7_Bh(e) | Topological Index | A spectral moment from the Burden matrix, weighted by atomic electronegativity. | PPAR-γ Inactivation | nih.gov |

| SssCH2 | Topological Index | The sum of E-state indices for -CH2- fragments. | PPAR-γ Inactivation | nih.gov |

| F02[C-O] | 2D Atom Pair | The frequency of Carbon-Oxygen atom pairs at a topological distance of 2. | TLR4 Activation | nih.gov |

| nR10 | Ring Descriptor | The number of 10-membered rings in the molecule. | TLR4 Activation | nih.gov |

In Silico Screening for Potential Biological Activities

In silico screening, also known as virtual screening, involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to exhibit a desired biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening. Molecular docking and pharmacophore modeling are common techniques used in these screenings.

The compound (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23), a close analog of the title compound, was identified as having antitumor activity through its ability to generate reactive oxygen species (ROS) in cancer cells. nih.gov To understand its mechanism, a transcriptomic analysis was performed on pancreatic cancer cells treated with DPP23. nih.gov This type of analysis, while experimental, is often guided by and helps to inform in silico hypotheses. The study identified multiple genes involved in glutathione (B108866) metabolism that were modulated by the compound, with CHAC1 being the most highly upregulated. nih.gov This suggests that the compound's activity is linked to specific cellular pathways, providing targets for future in silico screening efforts.

Virtual screening can also be performed against specific protein targets. For example, libraries of compounds can be docked against the active sites of proteins known to be crucial for cancer cell survival, such as caspase-3 or p53. nih.gov Compounds that show promising docking scores and interaction patterns are then selected as "hits" for further investigation. This approach allows researchers to explore a vast chemical space and discover novel biological activities for existing or hypothetical compounds based on their predicted interactions with key biological macromolecules. nih.gov

Biological Activity Investigations in Vitro Studies and Mechanistic Elucidation

Antimicrobial Activity Profile

Comprehensive searches for the antimicrobial activity of 3-(3,5-Dimethoxyphenyl)prop-2-enamide against a broad spectrum of pathogens have yielded limited specific results. The following subsections summarize the current state of knowledge.

There is currently no specific public data available from in vitro studies on the antibacterial efficacy of this compound against key bacterial pathogens such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Enterococcus faecalis, and vancomycin-resistant Enterococcus (VRE).

There is a lack of specific published research on the antitubercular properties of this compound against Mycobacterium tuberculosis or related species like M. smegmatis and M. marinum.

No specific studies have been identified that investigate the potential of this compound to modulate or inhibit the formation of bacterial biofilms.

Research on the synergistic effects of this compound in combination with established antimicrobial agents has not been found in the available literature.

Anticancer and Antiproliferative Potential

While direct studies on the anticancer and antiproliferative potential of this compound are not available, research on structurally related compounds provides some context. For instance, a study on the chalcone (B49325) derivative (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23) demonstrated its ability to exert antitumor activity through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This compound was found to modulate the expression of genes involved in glutathione (B108866) metabolism in MiaPaCa2 pancreatic cancer cells. However, it is crucial to note that these findings pertain to a different, though related, chemical entity.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds structurally similar to this compound has been explored. A study on (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol , a compound isolated from Zingiber cassumunar, demonstrated significant anti-inflammatory effects, particularly in the acute phase of inflammation. nih.gov This compound markedly inhibited carrageenan-induced rat paw edema and reduced exudate formation and leukocyte accumulation in a rat pleurisy model. nih.gov It also showed analgesic and antipyretic effects in animal models. nih.gov

Neurobiological and Psychopharmacological Research Applications

While direct neurobiological studies on this compound are limited, research on related structures suggests potential interactions with neural systems.

Investigations into N-n-propyl-substituted 3-(dimethylphenyl)piperidines have revealed novel properties in discriminating between dopamine (B1211576) receptor subtypes. nih.gov Specifically, the 3-(3,5-dimethylphenyl)-N-n-propylpiperidine analog showed high affinity and selectivity for the D4-dopamine receptor subtype in bovine retina. nih.gov This line of research highlights that the substitution pattern on the phenyl ring is a critical determinant of receptor binding and selectivity within the central nervous system. nih.gov

Other Investigated Biological Activities

Beyond the previously mentioned effects, compounds with the 3,5-dimethoxyphenyl structural element have been investigated for other biological activities.

The biaryl amide derivative N-(3,5-dimethylphenyl)-3-methoxybenzamide has been identified as an inhibitor of melanogenesis. nih.gov Its mechanism involves the downregulation of tyrosinase-related protein 2 (TRP-2) through proteasomal degradation, without affecting tyrosinase production or activity directly. nih.gov This suggests its potential as a therapeutic agent for regulating hyperpigmentation. nih.gov

Additionally, the anticancer properties of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol have been noted. nih.gov It was found to suppress the DNA binding activity of both STAT3 and NF-κB, and a pull-down assay confirmed that the compound directly binds to the STAT3 and NF-κB p50 subunits. nih.gov

Antiviral Activity

While direct antiviral studies on this compound are not extensively documented, the broader class of cinnamic acid derivatives, including amides and esters, has demonstrated notable antiviral properties against a range of viruses. eurekaselect.comthepharmajournal.com Cinnamic acid amides have been reported to exhibit inhibitory effects against viruses such as the Zika virus and dengue virus. analis.com.my

Investigations into esters of substituted cinnamic acids have shown activity against coronaviruses, including SARS-CoV-2 and the human coronavirus OC43. nih.govnih.gov For instance, an ester derivative featuring a 3,4-methylenedioxy group effectively reduced the cytopathic effects of OC43, and another derivative, the ester of sinapic acid, was active against both OC43 and SARS-CoV-2. nih.gov The mechanism for some of these derivatives is thought to involve the inhibition of viral endocytosis by diminishing the attachment of the virus to host cells. nih.gov The presence of ether groups on the phenyl ring, such as the dimethoxy groups in the subject compound, is generally associated with a better profile of antiviral activity and lower toxicity. nih.gov These findings suggest that this compound warrants further investigation as a potential antiviral agent based on the established activities of its chemical class.

Antioxidant Properties

The antioxidant potential of cinnamic acid derivatives is well-established, with many compounds, particularly those with phenolic hydroxyl groups, acting as potent free radical scavengers. eurekaselect.comresearchgate.net Amides and esters derived from cinnamic acids, including those with methoxy (B1213986) substitutions, have been a focus of antioxidant research. nih.govjapsonline.commdpi.com

Studies on various cinnamic acid amides have demonstrated significant antioxidant capacity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and lipid peroxidation inhibition tests. nih.govjapsonline.com For example, a series of 3,5-dialkoxy-4-hydroxycinnamamides showed that compounds with longer alkoxy groups at the C-3 and C-5 positions exhibit enhanced inhibition of lipid peroxidation. nih.gov The antioxidant action of dihydroxycinnamic acids is often stronger than monohydroxy derivatives, attributed to the stability of the resulting phenoxyl radical through the conjugated double bond system. nih.gov While the subject compound lacks a hydroxyl group, the presence of the 3,5-dimethoxy substituents on the phenyl ring is a key structural feature found in other antioxidant cinnamic derivatives like sinapic acid. nih.gov This structural similarity suggests that this compound likely possesses antioxidant properties.

Inhibition of Photosynthetic Electron Transport

Herbicides that inhibit photosynthesis often act by blocking the photosynthetic electron transport (PET) chain. umn.edu They typically bind to the D1 protein within the photosystem II (PSII) complex, disrupting the flow of electrons. nih.govnih.govnih.gov

Research on related structures provides insight into the potential activity of this compound. Specifically, N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide was identified as the most active PET inhibitor within a tested series, with an IC50 value of 24.5 µM. mdpi.comresearchgate.net This compound, sharing the 3,5-dimethoxyphenyl moiety, is presumed to inhibit PET within photosystem II. researchgate.net The activity of such inhibitors is influenced by the substitution pattern on the anilide ring and the compound's lipophilicity. nih.govnih.gov Although the core structure is different, the efficacy of the 3,5-dimethoxyphenyl substitution in a known PET inhibitor suggests a potential, yet unconfirmed, herbicidal activity for this compound through a similar mechanism.

Arginase Inhibition for Related Analogs

Arginase is a metalloenzyme involved in various diseases, making it a therapeutic target. Cinnamic acid derivatives have been explored as potential arginase inhibitors. Studies have shown that amides and esters of cinnamic acid can inhibit Leishmania amazonensis arginase, highlighting the potential of the cinnamoyl moiety for inhibitory activity.

A study focused on the synthesis and evaluation of a series of cinnamides as mammalian arginase inhibitors demonstrated their potential in this area. While the specific compound this compound was not listed in the primary series, the general class of cinnamides was shown to be a promising scaffold for developing new arginase inhibitors.

Food Preservative Potential

Cinnamic acid and its derivatives are recognized for their antimicrobial properties and have been explored as natural food preservatives. eurekaselect.comnih.gov Cinnamic acid itself is considered a safe and harmless flavoring agent and has been investigated for its ability to preserve beverages like tea. google.comlandmarkind.com Its application can help maintain the quality of beverages by preventing microbial growth, especially in acidic conditions (pH below 4.5). google.comhaozepharm.com

The antimicrobial action of cinnamic acid derivatives extends to bacteria and fungi, making them suitable for preventing food spoilage. nih.govmdpi.com Given that this compound is a derivative of cinnamic acid, it is plausible that it shares these preservative qualities. The use of such compounds is seen as a favorable alternative to synthetic preservatives like benzoic acid and sorbic acid. landmarkind.comhaozepharm.com

Mechanism of Action Studies at the Molecular Level

The biological activities of cinnamic acid derivatives stem from their interactions with various molecular targets. nih.gov The core structure possesses several reactive sites, including the aromatic ring, the carboxyl functional group (or its amide derivative), and the conjugated double bond. nih.gov

Identification of Specific Molecular Targets (e.g., enzymes, receptors, proteins, FAB protein)

Research into the molecular mechanisms of cinnamic acid amides has identified several potential targets:

Microbial Cell Structures : The antimicrobial action of some cinnamic acid derivatives is attributed to their ability to disrupt the cell membranes of microorganisms. patsnap.com Additionally, studies on related compounds have shown direct interaction with ergosterol, a key component of the fungal plasma membrane. nih.gov

Enzymes : Cinnamic amides have been investigated as inhibitors of various enzymes. For instance, certain halogenated cinnamic amides have shown potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.net Molecular docking simulations of an active derivative identified its binding mode within the EGFR active site. researchgate.net

Proteins : Cinnamic acid derivatives have been shown to bind to proteins like serum albumins. nih.gov Fluorescence spectroscopy studies revealed that these ligands can bind to the sub-domain IIA of the proteins. nih.gov

Fatty Acid Biosynthesis (FAB) Proteins : In silico studies have explored the molecular targets of cinnamides in bacteria. Molecular docking simulations suggested that a likely target for an active cinnamide derivative in Staphylococcus aureus was the β-ketoacyl-acyl carrier protein synthase III (saFABH), an essential enzyme in bacterial fatty acid synthesis. nih.gov This indicates a potential mechanism of antibacterial action through the inhibition of this key metabolic pathway. Other potential targets identified in Candida albicans included histone deacetylases caHOS2 and caRPD3. nih.gov

The following table summarizes the potential molecular targets for cinnamic acid derivatives based on available research.

| Target Class | Specific Target | Organism/System | Potential Effect | Reference(s) |

| Enzymes | Arginase | Leishmania amazonensis, Mammalian | Inhibition of urea (B33335) cycle/polyamine synthesis | |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Human Cancer Cells | Antiproliferative | researchgate.net | |

| Histone Deacetylases (caHOS2, caRPD3) | Candida albicans | Antifungal | nih.gov | |

| β-ketoacyl-acyl carrier protein synthase III (saFABH) | Staphylococcus aureus | Antibacterial | nih.gov | |

| Structural Proteins | D1 Protein of Photosystem II | Plants (Spinach) | Inhibition of Photosynthesis | nih.gov, nih.gov |

| Transport Proteins | Serum Albumin | Human, Bovine | Binding and Transport | nih.gov |

| Cellular Structures | Cell Membrane / Ergosterol | Fungi, Bacteria | Disruption, leading to cell death | nih.gov, patsnap.com |

Binding Interactions and Affinities

No data is available on the binding interactions or affinities of this compound with any biological targets.

Modulatory Effects on Target Activity

There is no information on the modulatory effects of this compound on the activity of any enzymes, receptors, or other protein targets.

Downstream Signaling Pathway Analysis

No studies have been published that analyze the effects of this compound on any downstream signaling pathways.

Structure Activity Relationship Sar Studies of 3 3,5 Dimethoxyphenyl Prop 2 Enamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 3-(3,5-dimethoxyphenyl)prop-2-enamide derivatives is highly sensitive to structural modifications. Changes in substituents on the phenyl ring, the amide nitrogen, and the geometry of the propenamide linker can lead to significant variations in potency and selectivity.

Role of the Dimethoxyphenyl Moiety and Its Substituents

The 3,5-dimethoxyphenyl group is a crucial component for the biological activity of this class of compounds. The position and nature of the methoxy (B1213986) groups on the phenyl ring play a significant role in molecular interactions with biological targets. nih.gov The deletion or repositioning of these methoxy groups often leads to a substantial decrease in activity. For instance, in related dimethoxyphenyl structures, the removal of even one methoxy group can result in a significant drop in potency. nih.gov

Studies on related compounds, such as dimethoxybenzene derivatives, have shown that the arrangement of substituents on the phenyl ring is critical for their biological function. nih.gov The 3,5-disubstitution pattern is often optimal for specific activities. For example, in a series of 2-(3,5-dimethylphenyl)tryptamine derivatives, the dimethylphenyl moiety was found to be essential for their antagonist activity at the gonadotropin-releasing hormone (GnRH) receptor. nih.gov While not a direct analogue, this highlights the importance of the substitution pattern on the phenyl ring.

In the case of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, a related structure, the presence of the 3,5-dimethoxyphenyl group was integral to its ability to inhibit the growth of colon cancer cells by inducing apoptosis. nih.gov This suggests that the 3,5-dimethoxy substitution pattern is a key pharmacophoric feature.

Influence of Substituents on the Amide Nitrogen

The substituent attached to the amide nitrogen is a major determinant of the biological activity profile of cinnamamide (B152044) derivatives. A wide range of aromatic, heterocyclic, and aliphatic groups have been explored at this position, leading to compounds with diverse activities, including antibacterial, antifungal, and anticancer effects. researchgate.netresearchgate.netsphinxsai.com

In a study of chlorinated N-arylcinnamamides, the nature of the substituent on the anilide ring (the N-aryl group) had a profound impact on antibacterial efficacy. mdpi.com Compounds with electron-withdrawing groups, such as trifluoromethyl (CF₃) or additional chloro groups, on the N-phenyl ring showed enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com For example, (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide demonstrated potent, submicromolar activity. researchgate.netmdpi.com This indicates that electronic factors and the lipophilicity of the N-substituent are critical for activity.

The introduction of heterocyclic rings on the amide nitrogen has also been a successful strategy. In a series of coumarin-benzazole hybrids, the type of benzazole (benzimidazole or benzothiazole) and the nature of the amidine substituent significantly influenced antiproliferative activity. nih.gov This underscores the importance of the N-substituent in defining the pharmacological properties of the molecule.

Generally, N-aryl substitution is a common feature in active derivatives. The table below summarizes the impact of different N-substituents on the antibacterial activity of cinnamamide analogues.

Table 1: Impact of N-Substituents on Antibacterial Activity of Cinnamamide Analogues

| Base Structure | N-Substituent (R) | Target Organism | Activity |

|---|---|---|---|

| (2E)-3-(4-chlorophenyl)prop-2-enamide | 3,5-bis(Trifluoromethyl)phenyl | S. aureus, MRSA | High |

| (2E)-3-(3,4-dichlorophenyl)prop-2-enamide | 3-(Trifluoromethyl)phenyl | S. aureus, MRSA, E. faecalis | High |

| (2E)-3-(3,4-dichlorophenyl)prop-2-enamide | 4-(Trifluoromethyl)phenyl | S. aureus, MRSA, E. faecalis | High |

Data sourced from a study on chlorinated N-arylcinnamamides. researchgate.netmdpi.com

Effects of Alkene Geometry (E/Z Isomerism) on Activity

The geometry of the carbon-carbon double bond in the prop-2-enamide linker is a critical factor for biological activity. In many classes of biologically active compounds, one geometric isomer is significantly more active than the other. For cinnamamides and related structures, the E-isomer (trans) is generally associated with higher potency.

The preference for the E-isomer is likely due to its more linear and extended conformation, which allows for optimal fitting into the binding site of the target protein. The rigid planarity of the E-cinnamoyl moiety can facilitate specific interactions, such as pi-stacking and hydrogen bonding, that are not possible with the sterically hindered Z-isomer. The naming of active compounds in the literature, such as (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, explicitly denotes the active geometry. nih.gov

Pharmacophore Mapping and Ligand-Based Design

In the absence of a 3D structure of the biological target, ligand-based drug design methods like pharmacophore modeling are invaluable tools for understanding SAR. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active.

For derivatives of this compound, a pharmacophore model would likely include:

Two hydrogen bond acceptor features corresponding to the oxygen atoms of the 3,5-dimethoxy groups.

An aromatic ring feature for the phenyl group.

A hydrogen bond donor/acceptor feature for the amide N-H and carbonyl oxygen.

A hydrophobic/aromatic feature for the substituent on the amide nitrogen.

Such models are constructed by aligning a set of active molecules and identifying common features. These models can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of new analogues with improved activity. nih.govnih.gov For instance, in the design of PI3Kα inhibitors, 3D-QSAR models and their contour maps were used to visualize regions where steric or electronic modifications would be beneficial or detrimental to activity, guiding the synthesis of more potent compounds. nih.gov

Correlations Between Structural Features and Binding Affinities

The ultimate goal of SAR studies is to establish clear correlations between specific structural features and the binding affinity of a compound for its biological target. These correlations can be qualitative or quantitative, often derived from experimental binding assays and computational modeling.

For cinnamamide-type structures, several key correlations have been observed:

Lipophilicity: There is often a correlation between the lipophilicity of the N-substituent and biological activity. For example, in the series of chlorinated N-arylcinnamamides, increasing the lipophilicity through the addition of chloro or trifluoromethyl groups on the N-phenyl ring generally led to increased antibacterial potency, up to an optimal point. mdpi.com

Electronic Effects: The electronic nature of the substituents on both the dimethoxyphenyl ring and the N-aryl ring influences binding. Electron-withdrawing groups on the N-aryl moiety often enhance activity, suggesting that this part of the molecule may be involved in interactions where a lower electron density is favorable. mdpi.com

Steric Factors: The size and shape of the N-substituent are critical. Bulky groups can either enhance activity by providing additional favorable interactions or decrease it through steric hindrance.

The table below provides a hypothetical summary of how structural features might correlate with binding affinity, based on general principles and findings from related compound series.

Table 2: Correlation of Structural Features with Potential Binding Affinity

| Structural Feature | Modification | Expected Impact on Binding Affinity | Rationale |

|---|---|---|---|

| Phenyl Ring Substitution | Removal of 3,5-dimethoxy groups | Decrease | Loss of key hydrogen bond acceptor interactions. nih.govnih.gov |

| Amide N-Substituent | Addition of electron-withdrawing groups (e.g., -CF₃, -Cl) to an N-aryl ring | Increase | Enhanced electronic and hydrophobic interactions. mdpi.com |

| Amide N-Substituent | Introduction of a bulky alkyl group | Decrease | Potential for steric clash within the binding site. |

Advanced Analytical Methodologies for Research and Quantification in Complex Matrices

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is fundamental to the analysis of "3-(3,5-Dimethoxyphenyl)prop-2-enamide," providing the necessary separation from starting materials, byproducts, or matrix components.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying "this compound". A reverse-phase HPLC method, utilizing a C18 column, is generally suitable for this purpose due to the compound's moderate polarity. The method's parameters can be optimized for high resolution and sensitivity. d-nb.info

A typical HPLC system for the analysis would involve a C18 stationary phase, with a mobile phase consisting of a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as 0.1% formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. d-nb.info Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength corresponding to the compound's chromophore, which is expected to be in the UV region due to the conjugated system.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard of "this compound" and plotting the peak area against concentration. d-nb.info The method must be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. d-nb.info

Table 1: Illustrative HPLC-DAD Parameters for Analysis of "this compound"

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 320 nm (or determined by UV scan) |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of "this compound". It is particularly useful for observing the conversion of the starting material, 3,5-dimethoxycinnamic acid, to the final amide product.

The reaction progress can be visualized by spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside the starting material and developing the plate in an appropriate solvent system. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is commonly used. The ratio can be adjusted to achieve good separation between the more polar starting acid and the less polar amide product. Visualization under UV light (254 nm) will reveal the spots, and the disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression towards completion.

Table 2: Typical TLC Conditions for Monitoring the Synthesis of "this compound"

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) |

| Visualization | UV light at 254 nm |

Hyphenated Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, provides unparalleled sensitivity and selectivity for the identification and quantification of "this compound".

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the definitive identification and trace-level quantification of "this compound" in complex matrices. The compound's precursor, 3,5-dimethoxycinnamic acid, has a molecular weight of 208.21 g/mol . massbank.eu The formation of the amide results in a molecular weight of 207.23 g/mol for "this compound".

For identification, high-resolution mass spectrometry (LC-HRMS), such as with a Quadrupole Time-of-Flight (Q-TOF) instrument, can provide a highly accurate mass measurement of the molecular ion, which helps in confirming the elemental composition. For the precursor 3,5-dimethoxycinnamic acid, the negative ion mode would show a prominent [M-H]⁻ ion at m/z 207.06628. massbank.eu For the amide product, the positive ion mode with electrospray ionization (ESI) would be expected to show a protonated molecule [M+H]⁺ at m/z 208.0968.

For quantification, tandem mass spectrometry (LC-MS/MS) using a triple quadrupole (QqQ) mass spectrometer is the method of choice due to its high selectivity and sensitivity. This is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. For "this compound", the [M+H]⁺ ion would be selected as the precursor, and its fragmentation pattern would be studied to identify a stable and abundant product ion for quantification.

Table 3: Predicted LC-MS Parameters for "this compound"

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 208.1 |

| MS/MS Transition (MRM) | Precursor: 208.1 → Product: (To be determined experimentally) |

| Desolvation Temperature | ~450 °C massbank.eu |

| Capillary Voltage | ~3.0 kV |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of "this compound", provided the compound is sufficiently volatile and thermally stable. nih.gov For less volatile or thermally labile compounds, derivatization may be necessary to improve their chromatographic behavior. However, for many cinnamaldehyde (B126680) and cinnamic acid derivatives, direct GC-MS analysis is feasible. nih.govagronomyjournals.com

In GC-MS, the sample is vaporized and separated on a capillary column before entering the mass spectrometer, which typically uses electron ionization (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for identification by comparison to a spectral library or a known standard. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing on specific fragment ions of the target analyte. nih.gov

Sample Preparation Strategies for Research Applications (e.g., Liquid-Liquid Extraction)

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before instrumental analysis, especially when dealing with complex matrices like biological fluids or environmental samples. Liquid-liquid extraction (LLE) is a classic and robust technique for this purpose.

For the extraction of "this compound" from an aqueous matrix, an organic solvent in which the amide is soluble and which is immiscible with water, such as ethyl acetate or dichloromethane, would be selected. The pH of the aqueous sample may be adjusted to ensure the amide is in its neutral form to maximize its partitioning into the organic phase. After mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the subsequent chromatographic analysis.

Table 4: General Protocol for Liquid-Liquid Extraction of "this compound"

| Step | Procedure |

|---|---|

| 1. Sample Preparation | Aqueous sample (e.g., 1 mL) is placed in a glass tube. |

| 2. pH Adjustment | Adjust pH to neutral or slightly basic if necessary. |

| 3. Extraction | Add 5 mL of ethyl acetate. |

| 4. Mixing | Vortex for 2 minutes. |

| 5. Centrifugation | Centrifuge at 3000 rpm for 10 minutes to separate phases. |

| 6. Collection | Transfer the upper organic layer to a new tube. |

| 7. Evaporation | Evaporate the solvent to dryness under a gentle stream of nitrogen. |

| 8. Reconstitution | Reconstitute the residue in 100 µL of the mobile phase for HPLC or LC-MS analysis. |

Method Validation for Research Assay Development (e.g., Limit of Detection, Limit of Quantitation, Linearity)

The development of a robust and reliable analytical assay is fundamental for the accurate quantification of a target compound in a research setting. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For a research assay designed to quantify a compound like this compound in complex biological or environmental matrices, several key validation parameters must be established.

Limit of Detection (LOD)

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. It is the concentration that provides a signal that is statistically distinguishable from the background noise of the analytical instrument and the matrix. The LOD is crucial for determining the presence or absence of a compound at very low concentrations.

Limit of Quantitation (LOQ)

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This is a critical parameter for quantitative assays, as it defines the lower boundary of the reliable working range of the method. Concentrations below the LOQ cannot be reported with a high degree of confidence.

Linearity

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The linearity of an assay is typically evaluated by analyzing a series of standards of known concentrations. The data is often analyzed using linear regression to determine the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.0 indicating a high degree of linearity.

The following table illustrates a hypothetical example of linearity data for a research assay.

| Concentration (ng/mL) | Instrument Response (Peak Area) |

| 5 | 1205 |

| 10 | 2415 |

| 25 | 6030 |

| 50 | 12100 |

| 100 | 24050 |

| 250 | 60250 |

| 500 | 120100 |

This is a hypothetical data table and does not represent actual experimental results for this compound.

In a typical validation report, the linearity would be presented with a calibration curve and the corresponding regression equation and coefficient of determination (r²).

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes and Derivatization Strategies

Future research is likely to focus on developing more efficient and sustainable methods for synthesizing 3-(3,5-Dimethoxyphenyl)prop-2-enamide. While traditional methods like the Perkin reaction, Claisen condensation, and Heck reaction are available for creating cinnamic acids, newer protocols are continuously being explored. researchgate.net One such approach involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using reagents like boron tribromide. researchgate.net For the amide formation, activating the carboxylic group of the corresponding cinnamic acid is a common strategy. nih.gov For instance, the use of isobutyl chloroformate to form a mixed anhydride (B1165640) allows for a smooth conversion to the amide. nih.gov

Furthermore, catalytic methods are being developed to improve efficiency and reduce waste. For example, copper-catalyzed amidation reactions have shown promise. nih.gov Similarly, activating a nucleophile with a catalytic base, such as using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for esterification, represents another avenue for creating derivatives. nih.gov

Derivatization of the core this compound structure is a key strategy for exploring and optimizing its biological activities. nih.gov Modifications can be made at several positions:

The Phenyl Ring: Introducing different substituents on the phenyl ring can significantly alter the compound's properties. The placement of methoxy (B1213986) groups, as seen in many biologically active natural products, is known to influence activity. nih.gov

The Amide Group: The amide nitrogen can be substituted with various aryl or alkyl groups to create a library of N-substituted cinnamides. This has been a successful strategy in developing potent bioactive compounds. jove.comnih.gov

The Alkene Chain: While less common, modifications to the prop-2-enamide backbone could also lead to novel properties.

A study on the synthesis of novel trimethoxyphenyl-based analogues involved varying the azalactone ring of a precursor molecule to generate a range of derivatives, including esters and diamides, highlighting the chemical tractability of this class of compounds. nih.gov

Identification of New Biological Targets and Pathways

A significant area of future research will be the identification and characterization of the biological targets and cellular pathways modulated by this compound and its derivatives. The structural similarity to other biologically active compounds, such as chalcones and other cinnamides, provides clues for potential mechanisms of action.

Tubulin Polymerization Inhibition: Many cinnamide and chalcone (B49325) derivatives are known to inhibit tubulin polymerization, a critical process in cell division, making them attractive anticancer agents. jove.comnih.govmdpi.com They often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the microtubule network and leading to cell cycle arrest and apoptosis. jove.commdpi.comnih.gov For example, a series of N-benzylaryl cinnamide derivatives showed potent inhibition of tubulin polymerization. jove.com Similarly, certain trimethoxyphenyl analogues also exhibited strong inhibition of β-tubulin polymerization. nih.gov Future studies could investigate whether this compound shares this mechanism.

Other Potential Targets and Pathways:

Modulation of Oxidative Stress: A related chalcone derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, has been shown to induce the generation of reactive oxygen species (ROS) and modulate genes involved in glutathione (B108866) metabolism in cancer cells.

DNA Repair Enzymes: Some complex heterocyclic derivatives containing methoxy-substituted phenyl rings have been identified as inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), enzymes crucial for DNA replication and repair in cancer cells. nih.gov